molecular formula C17H20N4O4S B2584652 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 2034535-39-0

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide

カタログ番号 B2584652
CAS番号: 2034535-39-0
分子量: 376.43
InChIキー: QKHNCHFPJKPPPG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a protein kinase that plays a critical role in the signaling pathways of cytokines, which are important mediators of inflammation and immune responses.

作用機序

CP-690,550 selectively inhibits 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide, which plays a critical role in the signaling pathways of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide, CP-690,550 blocks the downstream signaling pathways of these cytokines, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
CP-690,550 has been shown to be effective in reducing inflammation and suppressing immune responses in preclinical and clinical studies. The drug has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

実験室実験の利点と制限

One of the main advantages of CP-690,550 is its selectivity for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide, which allows for targeted inhibition of cytokine signaling pathways without affecting other signaling pathways. However, the drug's selectivity for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide also limits its potential therapeutic applications, as it may not be effective in diseases where other JAKs are involved in the pathogenesis.

将来の方向性

Future research on CP-690,550 could focus on identifying potential combination therapies with other drugs that target different signaling pathways involved in the pathogenesis of immune-mediated diseases. Additionally, further studies could investigate the potential use of CP-690,550 in other diseases, such as cancer, where cytokine signaling pathways play a critical role. Finally, future research could focus on developing more potent and selective 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide inhibitors with improved pharmacokinetic properties and reduced toxicity.

合成法

The synthesis of CP-690,550 involves several steps, starting with the reaction of 2-chloro-6-cyclopropylpyridine with hydrazine hydrate to form 2-(3-cyclopropyl-6-hydrazinopyridazin-1(6H)-yl)acetic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide and acetic anhydride to form the final product, CP-690,550.

科学的研究の応用

CP-690,550 has been extensively studied for its potential therapeutic applications in various immune-mediated diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to be effective in reducing inflammation and suppressing immune responses in preclinical and clinical studies.

特性

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c18-26(24,25)14-5-1-12(2-6-14)9-10-19-16(22)11-21-17(23)8-7-15(20-21)13-3-4-13/h1-2,5-8,13H,3-4,9-11H2,(H,19,22)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHNCHFPJKPPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。